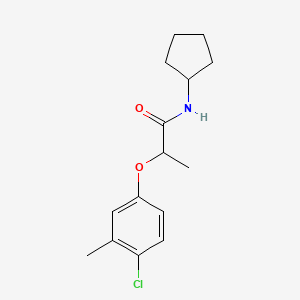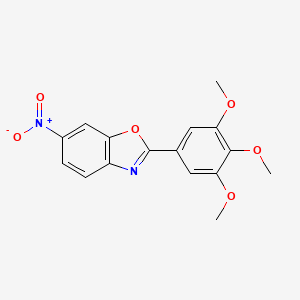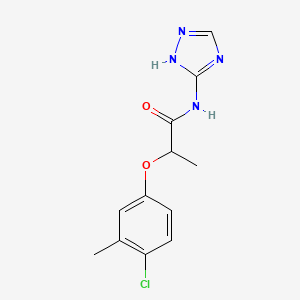![molecular formula C20H24N2O4 B4410403 2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410403.png)
2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
Übersicht
Beschreibung
2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. DMMPB is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes or receptors in the body. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to have antioxidant activity, which may help protect against oxidative stress and damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Another advantage is that it has been shown to have potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. One limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects. Additionally, this compound may have potential side effects that need to be considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One direction is to continue studying its mechanism of action to better understand how it works in the body. Another direction is to explore its potential as an anticancer agent and to develop new drugs based on its structure. Additionally, this compound may have potential applications in other areas of research, such as neurodegenerative diseases and inflammation. Further studies are needed to fully explore its potential in these areas.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. One of the primary applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have potent antitumor activity and has been studied as a potential anticancer agent.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-7-8-18(19(13-17)25-2)20(23)21-16-5-3-15(4-6-16)14-22-9-11-26-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQXXDMMSRLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(cycloheptylamino)carbonyl]phenyl acetate](/img/structure/B4410325.png)

![1-[3-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4410333.png)
![3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410351.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4410355.png)
![[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]dimethylamine hydrochloride](/img/structure/B4410363.png)

![4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410371.png)

![1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410393.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4410401.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4410402.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410409.png)
